5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide
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Description
5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H14ClFN2O3S and its molecular weight is 368.81. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
- Aromatic Polyamides with Ether and Isopropylidene Links : Research on the synthesis of multiring, flexible dicarboxylic acids, including those with ether and isopropylidene or hexafluoroisopropylidene links, has been conducted. These compounds have inherent viscosities and are amorphous in nature, showing good thermal stability (Hsiao & Yu, 1996).
- Thiazole Derivatives Synthesis : Studies have been conducted on the synthesis of thiazole derivatives, which are important in various chemical processes (Fong et al., 2004).
Pharmaceutical Research and Development
- Antitubercular Agents : Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, sharing structural similarities, have been synthesized and evaluated for their antitubercular activity (Marvadi et al., 2020).
- Anticancer Agents : Synthesis of benzothiazole acylhydrazones has been conducted, targeting their potential as anticancer agents. The structural modifications of these compounds modulate their antitumor properties (Osmaniye et al., 2018).
- Anti-Inflammatory Agents : Research into the synthesis of 5-substituted benzo[b]thiophene derivatives, which possess potent anti-inflammatory activity, has been explored (Radwan et al., 2009).
Molecular Studies and Docking
- Molecular Docking Studies : Synthesis and characterization of compounds with docking studies have been performed to evaluate their biological activities, including antimicrobial properties (Talupur et al., 2021).
Optical and Spectroscopic Studies
- Solvatochromic Studies : The solvent effect on absorption and fluorescence spectra of biologically active carboxamides has been investigated. This includes studying ground and excited state dipole moments (Patil et al., 2011).
Properties
IUPAC Name |
5-chloro-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3S/c17-14-4-3-13(24-14)16(22)19-5-6-20-8-10-7-11(18)1-2-12(10)23-9-15(20)21/h1-4,7H,5-6,8-9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYZEJHWRJTKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.